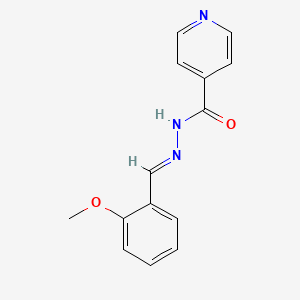

N'-(2-methoxybenzylidene)isonicotinohydrazide

Description

N'-(2-Methoxybenzylidene)isonicotinohydrazide is a Schiff base synthesized via condensation of isonicotinohydrazide (derived from isoniazid) with 2-methoxybenzaldehyde. The reaction typically involves refluxing equimolar amounts of reactants in ethanol with catalytic acetic acid, followed by purification via recrystallization . This compound belongs to a class of hydrazide derivatives known for diverse biological and chemical applications, including antimicrobial, antioxidant, and corrosion inhibition properties. Its structure features a pyridine ring (isonicotinoyl moiety) and a methoxy-substituted benzylidene group, which influence its reactivity and interactions with biological targets or metal ions.

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18)/b16-10+ |

InChI Key |

UGMKEUQMBKSHCP-MHWRWJLKSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-methoxybenzylidene)isonicotinohydrazide is typically synthesized through a Schiff base reaction. The process involves the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is usually carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(2-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Applications

N'-(2-methoxybenzylidene)isonicotinohydrazide has demonstrated notable antimicrobial properties against various bacterial strains. Its mechanism of action is primarily attributed to its ability to chelate metal ions, which disrupts essential cellular processes in microorganisms.

Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 1.45 |

| Escherichia coli | 2.90 |

| Klebsiella pneumoniae | 2.60 |

| Bacillus subtilis | 1.27 |

Studies indicate that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Potential

The compound's anticancer properties have been explored through various studies that assess its cytotoxic effects on different cancer cell lines. The ability of this compound to induce apoptosis in cancer cells has been a focal point of research.

Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 4.53 |

| A549 (Lung) | 6.5 - 18.3 |

| BGC823 (Gastric) | Not specified |

The compound has shown significant antiproliferative activity across multiple cancer types, with IC50 values indicating strong cytotoxicity, particularly in colorectal cancer cells .

Coordination Chemistry

This compound acts as a tridentate chelating agent, forming stable complexes with transition metals such as cobalt(II), nickel(II), and cadmium(II). These metal complexes enhance the biological efficacy of the compound and are being studied for their potential therapeutic applications.

Metal Complex Stability

The stability of metal complexes formed with this compound varies depending on the metal ion involved. This interaction is crucial for understanding the compound's mechanism of action and its potential use in drug development .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers tested its effects against a panel of bacterial strains using standard broth microdilution methods. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antibacterial agent.

Case Study: Anticancer Activity Assessment

Another study focused on the anticancer activity of this compound against human colorectal carcinoma cells (HCT116). The study employed the Sulforhodamine B assay to determine cell viability post-treatment. Results showed that this compound significantly reduced cell viability compared to untreated controls, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Antimicrobial and Antioxidant Activities of Selected Derivatives

Biological Activity

N'-(2-Methoxybenzylidene)isonicotinohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound is synthesized through the condensation reaction of isonicotinohydrazide with 2-methoxybenzaldehyde. The reaction typically involves the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that derivatives of isonicotinohydrazides exhibit significant antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics. For instance, in a study involving various derivatives, it was noted that certain isonicotinohydrazide derivatives had MIC values ranging from 6.25 to 12.5 µg/mL against Mycobacterium tuberculosis .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | M. tuberculosis |

| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | 6.25 | M. tuberculosis |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 6.25 | E. coli |

Antioxidant Activity

Research has also highlighted the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

- Hydrogen Peroxide Scavenging Activity : In comparative studies, certain derivatives exhibited significant hydrogen peroxide scavenging abilities, indicating their potential as antioxidants.

| Compound Name | Scavenging Activity (%) |

|---|---|

| This compound | 54.37 |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 67.15 |

Case Studies

- Antitubercular Activity : A study conducted on several isonicotinohydrazone derivatives, including this compound, revealed promising results against M. tuberculosis. The compounds were evaluated using the microplate Alamar blue assay, showing effective inhibition at low concentrations .

- Inhibition of Alkaline Phosphatase : Another study focused on the inhibitory effects of isonicotinohydrazone derivatives on alkaline phosphatase isozymes, which are implicated in various cancers and vascular calcifications. The results indicated that these compounds could serve as potential therapeutic agents in managing such conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-(2-methoxybenzylidene)isonicotinohydrazide and its derivatives?

- Methodological Answer :

- Metal complex synthesis : Reflux equimolar ligand and metal salt (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 5 hours. Ethanol is preferred due to ligand solubility, and magnetic stirring enhances reaction kinetics .

- Schiff base formation : Use coupling agents like MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature. Monitor reaction progress via TLC (ethyl acetate:methanol = 5:1) over 5 days .

- Yield and purity : Typical yields range from 38–70%. Purity is confirmed by melting point analysis (e.g., 196–198°C for Fe(III) complexes) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- UV-Vis : Identify π→π* transitions (e.g., λ_max = 261 nm for Fe(III) complexes) .

- FTIR : Detect key vibrations (e.g., Fe–O at 530 cm⁻¹, C=N at ~1600 cm⁻¹) .

- Single-crystal XRD : Resolve molecular geometry (e.g., monoclinic space group P21/c with bond lengths ±0.01 Å) .

Q. How is the compound’s anti-tuberculosis activity evaluated experimentally?

- Methodological Answer :

- In vitro assays : Compare inhibition constants (e.g., Ki = 0.065 µM for Fe(III) complexes) against Mycobacterium tuberculosis enoyl-ACP reductase (PDB:2X23) .

- In vivo models : Administer derivatives (e.g., 10 mg/kg in rabbits) and assess histopathological changes in organs .

Advanced Research Questions

Q. What computational strategies predict binding affinities and mechanisms?

- Methodological Answer :

- Molecular docking : Use AutodockTools-1.5.6 with Lamarckian genetic algorithm (200 iterations). Define grid boxes (30×30×30 ų) centered on active sites (e.g., COX-2 PDB:5IKR) .

- Binding energy analysis : Compare ΔG values (e.g., −9.80 kcal/mol for Fe(III) complexes vs. −7.2 kcal/mol for isoniazid) to prioritize candidates .

Q. How can synthesis conditions be optimized for scalability?

- Methodological Answer :

- Solvent selection : Ethanol ensures ligand solubility and stable complex formation at 75°C .

- Catalyst ratio : MNBA:DMAP (1:1.8 molar ratio) maximizes yield in room-temperature reactions .

- Reaction monitoring : TLC with ethyl acetate:methanol (5:1) identifies intermediates and endpoint .

Q. How to resolve discrepancies between experimental and computational structural data?

- Methodological Answer :

- Crystallographic refinement : Use SHELX for high-resolution data (e.g., R₁ < 0.05). Cross-validate with DFT (B3LYP/6-311G**) to match bond lengths (e.g., C–N: 1.34 Å experimental vs. 1.33 Å DFT) .

- Vibrational analysis : Assign IR peaks using DFT-predicted frequencies (RMSD < 10 cm⁻¹) .

Q. What DFT parameters are critical for analyzing electronic properties?

- Methodological Answer :

- Functional/basis set : B3LYP/6-311G** calculates HOMO-LUMO gaps (e.g., 3.8 eV) and charge transfer (e.g., −0.25 e⁻ on methoxy groups) .

- Solvent effects : PCM models simulate ethanol’s polarity impact on absorption spectra .

Q. How do substituents influence biological activity and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.